1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound that features a biphenyl group attached to a difluorocyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves several steps:
Suzuki Coupling Reaction: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound under palladium catalysis.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major products formed from these reactions include various substituted biphenyl derivatives and functionalized cyclopropane compounds.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other biphenyl derivatives and cyclopropane carboxylic acids:
Cyclopropane Carboxylic Acid: A compound with a cyclopropane ring and a carboxylic acid group, used in the synthesis of various pharmaceuticals.
The uniqueness of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid lies in its combination of a biphenyl group with a difluorocyclopropane carboxylic acid moiety, which imparts distinct chemical and physical properties.
Biological Activity
1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229448-80-8) is a compound characterized by its unique structural features, including a biphenyl group and a difluorocyclopropane moiety. Its molecular formula is C16H12F2O2, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
The compound exhibits several notable chemical properties that influence its biological activity:
Property | Value |
---|---|
Molecular Weight | 274.26 g/mol |
Boiling Point | 440.3 ± 45.0 °C (predicted) |
Density | 1.35 ± 0.1 g/cm³ (predicted) |
pKa | 2.91 ± 0.50 (predicted) |
These properties suggest that the compound may have significant interactions with biological systems, particularly in terms of solubility and reactivity.
The biological activity of this compound may involve its interaction with specific enzymes or receptors. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development. The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate access, which is a common mechanism for many pharmaceuticals.
Research Findings
Several studies have investigated the biological implications of compounds similar to or including difluorocyclopropane structures:
- Anticancer Activity : Research has indicated that difluorocyclopropane derivatives exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have been shown to target cancer cell proliferation effectively .
- Enzyme Inhibition : Studies highlight the potential of difluorinated compounds in inhibiting enzymes critical for various metabolic pathways. The enhanced binding affinity due to fluorine substitution can significantly improve the efficacy of these compounds as enzyme inhibitors .
- Antimicrobial Properties : Some derivatives of difluorocyclopropanes have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Csuk et al. focused on synthesizing difluorinated nucleosides using difluorocyclopropane derivatives as intermediates. The synthesized compounds showed promising antiviral activity against specific viral strains, indicating their potential application in antiviral drug development .
Case Study 2: Structure-Activity Relationship (SAR)
Research on related biphenyl derivatives has established a structure-activity relationship that underscores how modifications in the biphenyl or cyclopropane structure affect biological activity. This relationship provides insights into optimizing the design of new derivatives with enhanced efficacy .
Properties
Molecular Formula |
C16H12F2O2 |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
WVJSHJSHYRUJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.